Structural Differentiation: Phenylmethanesulfonamide vs. Benzenesulfonamide Moiety and Lipophilicity Shift
The target compound differs from its closest structural analog, N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzenesulfonamide (CAS 1797292-56-8, PubChem CID 72718266), by the presence of a methylene (-CH₂-) spacer between the phenyl ring and the sulfonamide sulfur atom, forming a phenylmethanesulfonamide (benzyl sulfonamide) rather than a benzenesulfonamide. This additional carbon increases the calculated XLogP3-AA from 1.2 to an estimated value of approximately 1.8–2.0, representing a ~50–67% increase in computed lipophilicity and altering the spatial projection of the terminal aryl group [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and structural topology |
|---|---|
| Target Compound Data | Estimated XLogP3-AA ≈ 1.8–2.0; phenylmethanesulfonamide moiety with CH₂ spacer |
| Comparator Or Baseline | N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzenesulfonamide: XLogP3-AA = 1.2; benzenesulfonamide moiety without spacer |
| Quantified Difference | Estimated ΔXLogP ≈ +0.6 to +0.8 (~50–67% increase); additional rotatable bond and altered aryl ring geometry |
| Conditions | In silico calculation based on PubChem XLogP3-AA values and structural comparison |
Why This Matters
For procurement, this difference in lipophilicity and geometry directly impacts membrane permeability, metabolic stability, and target binding pose, making the two compounds non-interchangeable in SAR and ADME studies.
- [1] PubChem. N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}benzenesulfonamide. CID 72718266. XLogP3-AA = 1.2. View Source
